2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound featuring an imidazolidinone core, chlorophenyl, and cyanocyclopentyl groups. This structure gives it unique properties suitable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial-scale production might include optimizing reaction conditions to achieve higher yields, utilizing catalysis to accelerate the reactions, and ensuring the purity of the product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: The oxidation state of nitrogen in the imidazolidinone ring can be manipulated under specific conditions.
Reduction: Reduction can occur on the nitrile group leading to the formation of amine derivatives.
Substitution: Substitution reactions primarily occur on the aromatic ring, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide or peracids under mild conditions.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reagents: Halogens or strong acids/bases depending on the desired substitution pattern.
Major Products
The major products formed through these reactions vary, ranging from amines and alcohols to more complex derivatives depending on the reagents and conditions used.
Scientific Research Applications
This compound is utilized across various fields:
Chemistry: As a reagent or intermediate in the synthesis of more complex molecules.
Biology: In studies related to protein interactions and enzyme inhibition.
Industry: In the creation of specialized materials and in the pharmaceutical industry for drug synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. It can bind to specific proteins or enzymes, inhibiting their function or altering their activity through mechanisms like competitive inhibition or covalent modification. The pathways involved often include those related to cellular signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally related to 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide include:
4-chlorophenyl-imidazolidinone derivatives: Share the chlorophenyl-imidazolidinone core but differ in side chains.
Nitrile-containing cyclic compounds: Similar in the presence of nitrile groups within cyclic structures.
Highlighting Uniqueness
What makes this compound unique is its combination of functional groups which confer both chemical stability and biological activity. This duality allows it to serve as a versatile scaffold in medicinal chemistry and synthetic organic chemistry.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-17(12-4-6-13(19)7-5-12)15(25)23(16(26)22-17)10-14(24)21-18(11-20)8-2-3-9-18/h4-7H,2-3,8-10H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFNBMIHHZUHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.